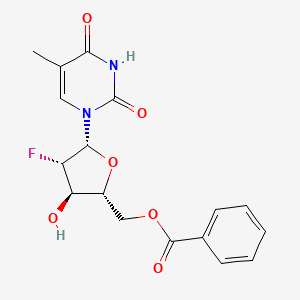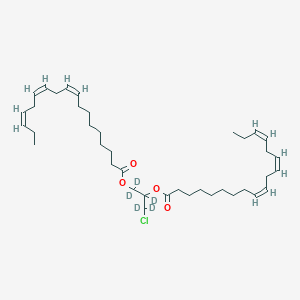
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 is a synthetic compound with the molecular formula C39H58D5ClO4 and a molecular weight of 636.4 . It is a stable isotope-labeled compound used primarily in biochemical and proteomics research . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms, making it useful for various analytical applications .
Preparation Methods
The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 involves the esterification of linolenic acid with 3-chloropropanediol-d5 . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The product is then purified using techniques such as column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and subsequent participation in biochemical pathways . The deuterium atoms in the compound provide a unique signature that can be tracked using analytical techniques, allowing researchers to study the dynamics of lipid metabolism and signaling . Molecular targets and pathways involved include enzymes such as lipases and desaturases, which play key roles in lipid processing .
Comparison with Similar Compounds
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5: Similar in structure but contains linoleic acid instead of linolenic acid.
rac-1,2-Distearoyl-3-chloropropanediol-d5: Contains stearic acid, a saturated fatty acid, instead of linolenic acid.
rac-1-Palmitoyl-3-chloropropanediol-d5: Contains palmitic acid, another saturated fatty acid.
The uniqueness of this compound lies in its polyunsaturated fatty acid content, which makes it particularly useful for studying the effects of unsaturated lipids in biological systems .
Properties
Molecular Formula |
C39H63ClO4 |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
FKYAEVURHFHMKA-SBMILDDESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
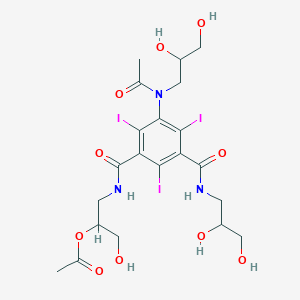
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
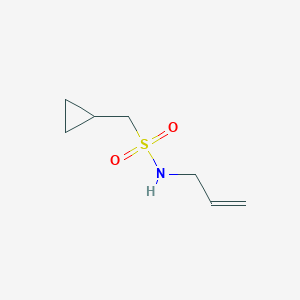
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
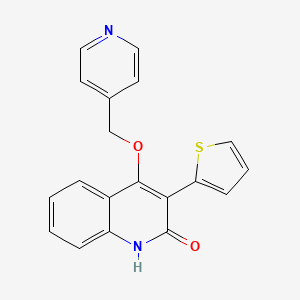
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)

![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
